molecular formula C12H24N2O2 B11876316 tert-Butyl ((1-methylpiperidin-4-yl)methyl)carbamate

tert-Butyl ((1-methylpiperidin-4-yl)methyl)carbamate

Cat. No.: B11876316
M. Wt: 228.33 g/mol
InChI Key: DQWOOANNVFWGLH-UHFFFAOYSA-N
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Description

tert-Butyl ((1-methylpiperidin-4-yl)methyl)carbamate: is a chemical compound with the molecular formula C11H22N2O2 and a molecular weight of 214.3 g/mol . It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl ((1-methylpiperidin-4-yl)methyl)carbamate typically involves the reaction of 1-methylpiperidine with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation and moisture interference. The reaction mixture is stirred at room temperature for several hours until the reaction is complete.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl ((1-methylpiperidin-4-yl)methyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of tert-Butyl ((1-methylpiperidin-4-yl)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved include binding to active sites of enzymes, altering their activity, or interacting with receptors to modulate signal transduction pathways .

Comparison with Similar Compounds

Uniqueness: tert-Butyl ((1-methylpiperidin-4-yl)methyl)carbamate is unique due to its specific structural configuration, which provides distinct reactivity and stability compared to similar compounds. Its tert-butyl group offers steric protection, making it a valuable intermediate in complex organic syntheses .

Properties

Molecular Formula

C12H24N2O2

Molecular Weight

228.33 g/mol

IUPAC Name

tert-butyl N-[(1-methylpiperidin-4-yl)methyl]carbamate

InChI

InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)13-9-10-5-7-14(4)8-6-10/h10H,5-9H2,1-4H3,(H,13,15)

InChI Key

DQWOOANNVFWGLH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCN(CC1)C

Origin of Product

United States

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